molecular formula C9H11N3O2 B570789 1-Methyl-2-(methylamino)benzimidazole-4,7-diol CAS No. 112363-28-7

1-Methyl-2-(methylamino)benzimidazole-4,7-diol

Cat. No.: B570789
CAS No.: 112363-28-7
M. Wt: 193.206
InChI Key: RYWOEDAVTCGDIK-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method includes the reaction of 2-nitroaniline with formic acid, followed by reduction and cyclization to form the benzimidazole core . The reaction conditions often involve the use of catalysts such as zinc chloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs high-throughput methods such as microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods . The use of environmentally benign solvents and reagents is also emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Alkylated benzimidazoles.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(methylamino)benzimidazole-4,7-diol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-methyl-2-(methylamino)benzimidazole-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOEDAVTCGDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC(=C2N1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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